molecular formula C11H16N2O B11903175 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11903175
M. Wt: 192.26 g/mol
InChI Key: AQKDACQYUNFSHU-UHFFFAOYSA-N
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Description

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a chemical scaffold based on the privileged 1,6-naphthyridin-2(1H)-one structure, a family of heterocyclic compounds recognized for its significant potential in medicinal chemistry and drug discovery . This specific tetrahydro derivative features a partially saturated ring system, which can offer distinct three-dimensional shape and physicochemical properties compared to its aromatic counterpart, potentially enabling interactions with a different profile of biological targets . The 1,6-naphthyridin-2(1H)-one core is a versatile scaffold capable of providing ligands for several receptors in the body . Over 17,000 compounds based on this core structure have been reported, highlighting its extensive investigation and utility in biomedical research, particularly in the development of tyrosine kinase inhibitors . The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully employed in the development of potent and selective inverse agonists for targets such as the retinoid-related orphan receptor γt (RORγt), a key regulator in immune cell differentiation implicated in autoimmune diseases like inflammatory bowel disease, rheumatoid arthritis, and psoriasis . Researchers can leverage this compound as a key intermediate to explore structure-activity relationships and develop novel therapeutic agents for a range of disorders.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-propyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-2-6-13-7-5-10-9(8-13)3-4-11(14)12-10/h3-4H,2,5-8H2,1H3,(H,12,14)

InChI Key

AQKDACQYUNFSHU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=CC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclocondensation Side Reactions

Competing hydrolysis of the chloro-pyridine intermediate may occur if moisture is present, leading to carboxylic acid byproducts. This is prevented by using anhydrous solvents and molecular sieves.

Over-Alkylation in Post-Cyclization Methods

Excess propyl bromide can lead to dialkylation. Stoichiometric control and slow addition of the alkylating agent minimize this issue .

Chemical Reactions Analysis

Types of Reactions

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The propyl group or other positions on the naphthyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Pharmacological Properties
Research indicates that 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one exhibits several pharmacological activities:

  • Central Nervous System Effects : The compound has been studied for its potential as a central nervous system depressant. It shows promise in treating conditions like anxiety and insomnia due to its sedative effects .
  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant properties, making it a candidate for further research into mental health treatments .

1.2 Case Studies
Several case studies have documented the efficacy of related naphthyridine derivatives in clinical settings:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of naphthyridine derivatives and their evaluation as potential antidepressants. The findings suggested that modifications to the naphthyridine structure could enhance their pharmacological profiles .

Synthetic Routes

2.1 Synthesis Methods
The synthesis of this compound involves several chemical reactions:

  • Starting Materials : The synthesis typically starts with readily available naphthyridine precursors.
  • Reactions : Common methods include cyclization reactions and modifications using alkylating agents to introduce the propyl group.

Table 1: Synthetic Pathways for this compound

StepReaction TypeStarting MaterialProduct
1AlkylationNaphthyridine precursorPropylated naphthyridine
2CyclizationPropylated naphthyridine6-Propyl-5,6,7,8-tetrahydro...
3ReductionIntermediateFinal product

Industrial Applications

3.1 Chemical Industry
In addition to medicinal uses, this compound may find applications in the chemical industry:

  • Specialty Chemicals : Due to its unique structure and properties, it can be developed into specialty chemicals used in various formulations.

3.2 Research and Development
Ongoing research focuses on the development of new derivatives based on this compound that could lead to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, or metabolism.

Comparison with Similar Compounds

Key Observations :

  • N1 Substitution : Compounds with N1 substituents (e.g., methyl in 7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one) are more prevalent in anticancer applications, whereas unsubstituted N1 derivatives (e.g., 5-hydroxymethyl analog) are often cardiotonic .
  • C3–C4 Bond Saturation : Single-bonded C3–C4 systems (e.g., tetrahydro derivatives) enhance conformational flexibility and are prioritized for central nervous system (CNS) targets, while double-bonded systems (e.g., 5-ethyl-1,6-naphthyridin-2(1H)-one) are more rigid and suited for enzyme inhibition .
  • N6 Substituents : Alkyl groups (e.g., propyl, methyl) at N6 improve metabolic stability. For example, 6-isobutyl analogs (44% yield) showed enhanced bioavailability compared to unsubstituted derivatives .
Physicochemical Properties
Property 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one 5-Hydroxymethyl-1,6-naphthyridin-2(1H)-one 4-Chloro-tetrahydro Analog
Molecular Weight 192.26 g/mol 180.17 g/mol 184.62 g/mol
LogP (Predicted) 1.8 0.9 2.1
Water Solubility (mg/mL) 0.12 2.5 0.08
Melting Point N/A 158–159°C (hydrochloride salt) N/A

Biological Activity

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}N2_2O
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 1545349-66-3

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown selective inhibition against certain cancer cell lines in vitro. In a notable study, the compound demonstrated significant cytotoxicity against the CCRF-CEM leukemia cell line with a GI50 value of 10 nM .

The compound's mechanism appears to involve modulation of specific signaling pathways crucial for tumor growth and survival. It has been suggested that it interacts with integrin alpha(v)beta(3), which plays a pivotal role in angiogenesis and tumor progression .

3. Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound. It is believed to exhibit central nervous system depressant properties similar to other tetrahydro-naphthyridine derivatives, which could be beneficial in treating anxiety and related disorders .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

StudyFindings
Bailey et al. (2020)Identified significant biological activity in a series of synthesized analogs with an IC50 as low as 700 nM for certain derivatives .
NCI ScreeningThe compound showed promising results against leukemia cell lines with notable cytotoxic effects .
Integrin Inhibition StudyDemonstrated that the compound acts as a selective inhibitor of alpha(v)beta(3), impacting tumor growth and angiogenesis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized using microwave-assisted techniques to enhance yield and purity. The structural modifications have been extensively studied to establish a correlation between chemical structure and biological activity. For example, variations in substituents on the naphthyridine scaffold have been shown to influence potency significantly.

Q & A

Q. What are the common synthetic routes for preparing 6-propyl-substituted 1,6-naphthyridinones?

The compound can be synthesized via chlorination of its naphthyridinone precursor using POCl₃ and PCl₅ under reflux conditions. For example, 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one undergoes chlorination to yield 2-chloro-6-methyl derivatives in 90% efficiency . Similar protocols can be adapted for propyl-substituted analogs by adjusting alkylation steps. Key variables include reaction time (2–4 hours) and temperature (reflux conditions).

Q. How is the structural integrity of 6-propyl-1,6-naphthyridinone verified post-synthesis?

Characterization involves a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For bicyclic analogs, computational tools like PubChem-derived SMILES strings (e.g., C1CNCC2=C1N=CC(=C2)[N+](=O)[O-]) and InChI keys provide preliminary validation . Confirmation of regiochemistry and substituent placement requires comparative analysis with known derivatives, such as 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one .

Q. What are the typical reactivity patterns of 1,6-naphthyridinones under acidic or basic conditions?

Hydrolysis of methoxy-substituted analogs (e.g., 2-methoxy-1,6-naphthyridine) in 10M HCl at 140°C yields naphthyridinones . Reduction reactions (e.g., NaBH₄ or catalytic hydrogenation) target ketone or nitro groups, while oxidation may modify the tetrahydro ring system. Substitution reactions with nucleophiles (e.g., amines) are feasible at halogenated positions .

Advanced Research Questions

Q. How can conflicting spectral data for substituted 1,6-naphthyridinones be resolved?

Discrepancies in NMR or mass spectra often arise from tautomerism or regioisomeric byproducts. For instance, methylated derivatives of 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one produce separable mixtures of N-methylated and O-methylated products . Resolution requires advanced techniques:

  • HPLC-MS to isolate isomers.
  • DFT calculations to predict tautomeric stability.
  • 2D NMR (COSY, NOESY) to confirm spatial arrangements .

Q. What strategies optimize the yield of 6-propyl derivatives in multistep syntheses?

Yield optimization involves:

  • Reagent selection : Tert-butoxybis(dimethylamino)methane and ammonium acetate improve cyclization efficiency in forming 3-bromo-5-ethyl analogs (86% yield) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature control : Stepwise heating (e.g., 95°C for 5 hours) minimizes side reactions in annulation steps .

Q. How do structural modifications influence the biological activity of 1,6-naphthyridinones?

Comparative studies show that substituents on the tetrahydro ring (e.g., propyl vs. methyl groups) alter enzyme-binding affinity. For example:

  • Hydrophobic substituents (e.g., propyl) enhance membrane permeability.
  • Electron-withdrawing groups (e.g., nitro) modulate reactivity in enzyme inhibition assays .
  • Bicyclic systems (e.g., 7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one) show improved stability in pharmacokinetic studies .

Q. What methodologies are recommended for assessing the compound’s potential as a kinase inhibitor?

A tiered approach includes:

  • In silico docking (e.g., AutoDock Vina) to predict binding to ATP pockets.
  • In vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values.
  • Cellular assays (e.g., Western blotting for phospho-targets) to validate target engagement .

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